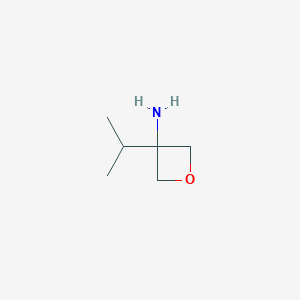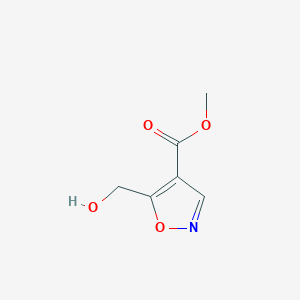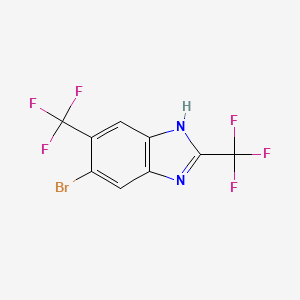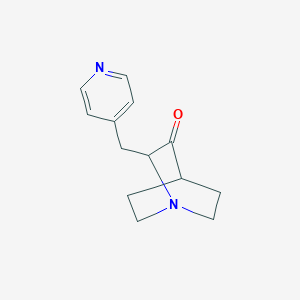![molecular formula C26H43BrO9 B12836610 [(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide: is a chemical compound widely used in organic synthesis, particularly in the field of carbohydrate chemistry. It serves as a glycosyl donor, which is crucial for the synthesis of various glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide typically involves the protection of hydroxyl groups on the mannopyranose ring using pivaloyl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and bromination steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in glycosylation reactions, where the bromine is replaced by various nucleophiles to form glycosidic bonds.
Common Reagents and Conditions:
Reagents: Common reagents include bromotrimethylsilane, zinc bromide, and pivaloyl chloride.
Conditions: Reactions are typically carried out at low temperatures (around -10°C) to prevent side reactions and ensure high selectivity.
Major Products: The major products formed from these reactions are various glycoconjugates, such as oligosaccharides, glycoproteins, and glycolipids.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide has several applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It aids in the study of carbohydrate-protein interactions by facilitating the synthesis of glycoproteins.
Medicine: The compound is involved in the synthesis of carbohydrate-based therapeutic agents.
Industry: It is used in the production of various glycosylated products, which have applications in pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide involves its role as a glycosyl donor. The bromine atom at the anomeric position is replaced by a nucleophile, forming a glycosidic bond. This process is facilitated by the presence of pivaloyl protecting groups, which enhance the reactivity and selectivity of the glycosylation reaction.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,6-Tetra-O-pivaloyl-a-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness: 2,3,4,6-Tetra-O-pivaloyl-a-D-mannopyranosyl bromide is unique due to its specific configuration and the presence of pivaloyl protecting groups. These features make it highly reactive and selective in glycosylation reactions, reducing the formation of side products compared to other glycosyl donors.
Eigenschaften
Molekularformel |
C26H43BrO9 |
|---|---|
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1 |
InChI-Schlüssel |
BSDBCYHGMPHOAL-ZBRFXRBCSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)

![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)

![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
